molecular formula C6H3ClFNaO2S B2868326 Sodium 3-chloro-4-fluorobenzenesulfinate CAS No. 1101822-79-0

Sodium 3-chloro-4-fluorobenzenesulfinate

Cat. No.: B2868326
CAS No.: 1101822-79-0
M. Wt: 216.59
InChI Key: AQVDFGGHEOOQFY-UHFFFAOYSA-M
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Description

Sodium 3-chloro-4-fluorobenzenesulfinate: is a chemical compound with the molecular formula C6H3ClFNaO2S and a molecular weight of 216.59 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-chloro-4-fluorobenzenesulfinate typically involves the sulfonation of 3-Chloro-4-fluorobenzene. This process can be carried out using sulfur dioxide and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 3-chloro-4-fluorobenzenesulfinate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts .

Biology: In biological research, this compound is used to study the effects of sulfinic acids on biological systems. It is also used in the synthesis of biologically active molecules .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Sodium 3-chloro-4-fluorobenzenesulfinate involves its ability to participate in various chemical reactions. The sulfinic acid group is highly reactive and can interact with different molecular targets, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

  • 3-Chlorobenzenesulfinic acid sodium salt
  • 4-Fluorobenzenesulfinic acid sodium salt
  • 3-Bromo-4-fluorobenzenesulfinic acid sodium salt

Comparison: Sodium 3-chloro-4-fluorobenzenesulfinate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

sodium;3-chloro-4-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVDFGGHEOOQFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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